Versalide
Description
Systematic IUPAC Name and Molecular Formula
Versalide is systematically named 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone according to IUPAC nomenclature rules. This name reflects its tetracyclic structure, which consists of a naphthalene-derived backbone with ethyl, methyl, and acetyl substituents.
The molecular formula of this compound is C₁₈H₂₆O , corresponding to a molecular weight of 258.40 g/mol . Its structure features:
- A tetrahydronaphthalene core
- Ethyl and acetyl groups at positions 3 and 2 of the aromatic ring
- Four methyl groups at positions 5, 5, 8, and 8
Structural Features Table
| Feature | Position/Substituent |
|---|---|
| Core framework | 6,7-dihydronaphthalene |
| Methyl groups | 5,5,8,8-tetramethyl |
| Ethyl group | Position 3 |
| Acetyl group | Position 2 |
Historical Development of Synonyms and Trade Names
This compound has been marketed under multiple designations since its commercialization in the mid-20th century:
Key Historical Synonyms
The name This compound originated as a registered trademark of Givaudan Corporation (later Givaudan-Delawanna, Inc.) in 1955. This trademark became the dominant commercial designation in perfumery and cosmetic applications until the compound's phase-out in the late 20th century.
Trade Name Timeline
- 1955 : First trademark registration (US Serial No. 71685105)
- 1962 : Adoption in fragrance industry under Givaudan-Delawanna branding
- 1979 : Gradual discontinuation of "this compound" branding following neurotoxicity findings
Registry Numbers and Database Identifiers
This compound has been cataloged in major chemical databases with the following identifiers:
Primary Registry Identifiers
| Database | Identifier |
|---|---|
| CAS Registry | 88-29-9 |
| EC Number | 201-817-7 |
| UNII | BM2DT9GHFQ |
Secondary Database Entries
| Platform | Accession ID |
|---|---|
| PubChem | CID 6930 |
| ChemSpider | ID 6664 |
| Merck Index | M11431 |
Structural Representation
CH3
|
CH3-C-(CH2)2-C-CH3
| |
O=C-CH2-CH2-
Simplified skeletal formula highlighting key substituents
Properties
IUPAC Name |
1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-7-13-10-15-16(11-14(13)12(2)19)18(5,6)9-8-17(15,3)4/h10-11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZPRJUTHMFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041582 | |
| Record name | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-29-9 | |
| Record name | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Versalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Versalide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERSALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2DT9GHFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Tetralin Substrate
The tetralin backbone is prepared by cyclizing ethylbenzene derivatives. For example, 3-ethyl-5,5,8,8-tetramethyltetralin is synthesized via a two-step process:
Acylation Step
The tetralin derivative undergoes Friedel-Crafts acylation with acetyl chloride:
Reaction Conditions :
-
Catalyst: Anhydrous AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane or nitrobenzene
-
Temperature: 0–5°C (to minimize side reactions)
Transition Metal-Catalyzed Cyclization
Recent advances employ transition metal catalysts to streamline the synthesis. A cobalt-catalyzed cyclization method, adapted from silicon analogue syntheses, offers improved regioselectivity:
Reaction Scheme
1,2-Bis(ethynyldimethylsilyl)ethane reacts with 3-hexyn-2-one in the presence of CpCo(CO)₂ to form a macrocyclic intermediate. While this method originally targets silicon-substituted this compound analogues, the carbon-based variant can be synthesized by replacing silicon-containing precursors with all-carbon counterparts.
Key Parameters :
-
Catalyst: CpCo(CO)₂ (5 mol%)
-
Solvent: Toluene
-
Temperature: 80°C, 12 hours
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. A patented multi-step process optimizes yield through rigorous control of reaction parameters:
Alkylation and Cyclization
Ethylbenzene is alkylated with 2,5-dichloro-2,5-dimethylhexane using H₂SO₄ as a catalyst. The resulting intermediate undergoes thermal cyclization at 150–200°C to form the tetralin framework.
Continuous-Flow Acetylation
To enhance throughput, the acylation step is conducted in a continuous-flow reactor:
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 60–75 | 95–98 | High |
| Cobalt-Catalyzed | CpCo(CO)₂ | 40–50 | 85–90 | Moderate |
| Industrial Process | H₂SO₄/AlCl₃ | 70–80 | 90–95 | Very High |
Trade-offs :
-
Friedel-Crafts : High yield but generates stoichiometric HCl waste.
-
Cobalt-Catalyzed : Lower yield but superior selectivity for complex substrates.
-
Industrial Process : Balances efficiency and environmental impact through solvent recycling.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: Versalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Introduction to Versalide
This compound, scientifically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic compound classified as a polycyclic musk. It is primarily recognized for its musky odor and is widely utilized in the fragrance industry. With a molecular formula of C₁₈H₂₄O and a molecular weight of 258.4 g/mol, this compound exhibits unique properties that make it suitable for various scientific applications.
Fragrance Industry
This compound is predominantly used as a fragrance ingredient in perfumes and cosmetics due to its appealing musky scent. It enhances the olfactory profile of various products, contributing to the overall sensory experience.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for testing and calibration purposes. Its distinct chemical properties allow researchers to develop and validate analytical methods effectively.
Neurotoxicology Research
Recent studies have indicated that this compound may exhibit neurotoxic effects at elevated concentrations. Research has shown that exposure can lead to hyperactivity followed by depressive symptoms in animal models, raising concerns about its impact on the central nervous system . This aspect has prompted investigations into its safety profile and potential health risks associated with its use in consumer products.
Environmental Impact Studies
This compound's environmental persistence and potential toxicity have been subjects of research. Assessments indicate that it can accumulate in biological systems, leading to concerns about its long-term ecological effects . Studies have suggested that while it is acutely toxic via oral and dermal routes, its environmental impact requires further investigation to understand its biodegradability and overall ecological footprint.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting with the reaction of ethylbenzene with 2,5-dichloro-2,5-dimethylhexane. This method is applicable in both laboratory and industrial settings, with optimized conditions aimed at maximizing yield and purity .
Synthesis Method Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Ethylbenzene + 2,5-Dichloro-2,5-dimethylhexane | Controlled temperature and pressure |
| 2 | Vapor deposition polymerization | Vacuum chamber for solid formation |
Case Study 1: Neurotoxicity Assessment
A study conducted on rodents revealed that exposure to this compound resulted in significant neurotoxic effects. The median lethal doses observed were between 260–316 mg/kg for oral exposure and 584 mg/kg for dermal exposure. These findings highlight the importance of assessing safety profiles for compounds used in consumer products .
Case Study 2: Environmental Persistence
Research focusing on the environmental impact of synthetic musks like this compound has shown that these compounds can persist in ecosystems. A study indicated that this compound was detected in various environmental samples, raising questions about its biodegradability and potential accumulation in aquatic life .
Mechanism of Action
The mechanism of action of Versalide involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic musky odor. At the molecular level, this compound binds to specific receptors, triggering a signal transduction pathway that results in the activation of sensory neurons . This interaction is primarily mediated by the compound’s aromatic structure and functional groups, which facilitate binding to the receptor sites .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between Versalide and structurally or functionally related musks:
Key Research Findings
(a) Stability and Degradation
- This compound vs.
- This compound vs. Macrocyclic Musks : While macrocyclic musks (e.g., Galaxolide) are biodegradable, this compound’s synthetic structure grants it longer shelf life in products but raises concerns about bioaccumulation in sludge and aquatic systems .
(b) Odor Profile
- This compound’s odor intensity is comparable to Tonalid and Galaxolide but exceeds nitro musks due to its optimized substituent arrangement .
(c) Environmental Impact
- Studies detect this compound in wastewater sludge at moderate levels (0.5–2.3 µg/kg), lower than Tonalid (5–10 µg/kg) but higher than Phantolid . Its persistence correlates with its hydrophobic nature (log Kow = 5.8), which complicates wastewater treatment processes .
Biological Activity
Versalide, a polycyclic musk compound (CAS No. 88-29-9), has garnered attention due to its biological activity and potential health impacts. This article explores the biological activity of this compound, focusing on its toxicity, endocrine-disrupting potential, and neurotoxic effects, supported by data tables and case studies.
This compound is characterized by the molecular formula CHO and has a moderate volatility with a log octanol-water partition coefficient (K) indicating its lipophilic nature. This property suggests a strong tendency for this compound to partition from aqueous environments into lipid tissues, raising concerns about bioaccumulation in living organisms .
Acute Toxicity
This compound exhibits acute toxicity through oral and dermal routes. The median lethal doses (LD50) are reported as follows:
- Oral : 260–316 mg/kg
- Dermal : 584 mg/kg
These values indicate that this compound warrants a hazard classification due to its potential for causing harm upon exposure .
Skin Irritation and Sensitization
At concentrations below 4%, this compound is unlikely to cause severe skin irritation. Studies involving human volunteers showed no sensitization reactions when exposed to a 4% solution of the compound .
Genotoxicity
This compound has been assessed for genotoxicity using the Ames test, which returned negative results across five different bacterial strains. This suggests that the compound is not expected to cause genetic mutations .
Endocrine Disruption Potential
Research indicates that polycyclic musks, including this compound, may exhibit weak estrogenic activity. In cell-based assays, compounds similar to this compound have shown slight stimulation of estrogen receptor-mediated transcription . However, in vivo studies have demonstrated that these compounds do not significantly affect uterine weight in mouse models, indicating limited estrogenic effects under certain conditions .
Neurotoxicity
Animal studies have highlighted serious neurotoxic effects associated with this compound. Repeated exposures resulted in hyperexcitability and blue-colored skin in test subjects. Autopsy findings revealed focal vacuolization in the brain and spinal cord of rats treated with higher doses (17.1 mg/kg bw/day), effects that persisted for several weeks post-treatment .
Study on Endocrine Disruption
A study conducted by Schreurs et al. (2005) assessed various polycyclic musks' ability to inhibit androgen and progesterone receptor activities. Although this compound was not directly tested, related compounds exhibited antagonistic effects on these receptors, suggesting potential endocrine-disrupting properties that warrant further investigation .
Neurotoxic Effects Research
Another significant study examined the neurotoxic implications of chronic exposure to polycyclic musks, including this compound. The findings indicated that long-term exposure could lead to irreversible neurological damage, emphasizing the need for careful handling and regulation of such chemicals in consumer products .
Data Summary Table
| Parameter | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 88-29-9 |
| Molecular Formula | CHO |
| Oral LD50 | 260–316 mg/kg |
| Dermal LD50 | 584 mg/kg |
| Skin Irritation | Unlikely at <4% |
| Genotoxicity | Negative (Ames Test) |
| Neurotoxicity Observations | Hyperexcitability; brain vacuolization at high doses |
Q & A
Q. How can machine learning enhance this compound’s structure-activity relationship (SAR) modeling?
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
